molecular formula C6H11NO4S B7590928 (1s,3s)-3-Methanesulfonamidocyclobutane-1-carboxylic acid

(1s,3s)-3-Methanesulfonamidocyclobutane-1-carboxylic acid

Cat. No.: B7590928
M. Wt: 193.22 g/mol
InChI Key: BVKGHYQZLJVVFP-UHFFFAOYSA-N
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Description

(1s,3s)-3-Methanesulfonamidocyclobutane-1-carboxylic acid is a cyclobutane derivative with a methanesulfonamide group attached to the third carbon and a carboxylic acid group attached to the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1s,3s)-3-Methanesulfonamidocyclobutane-1-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of cyclobutane derivatives with methanesulfonyl chloride in the presence of a base, followed by hydrolysis to introduce the carboxylic acid group. The reaction conditions often include the use of solvents like dichloromethane and bases such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(1s,3s)-3-Methanesulfonamidocyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The methanesulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.

    Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state, such as a carboxylate.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding cyclobutane derivative and methanesulfonic acid.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate are commonly used in substitution reactions.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.

Major Products Formed

The major products formed from these reactions include substituted cyclobutane derivatives, alcohols, carboxylates, and methanesulfonic acid, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1s,3s)-3-Methanesulfonamidocyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1s,3s)-3-Methanesulfonamidocyclobutane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The methanesulfonamide group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting their activity. The carboxylic acid group can also participate in similar interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutane-1,3-dicarboxylic acid: Similar in structure but lacks the methanesulfonamide group.

    Methanesulfonamidocyclopentane-1-carboxylic acid: Contains a cyclopentane ring instead of a cyclobutane ring.

    Cyclobutane-1-carboxylic acid: Lacks the methanesulfonamide group.

Uniqueness

(1s,3s)-3-Methanesulfonamidocyclobutane-1-carboxylic acid is unique due to the presence of both the methanesulfonamide and carboxylic acid groups on a cyclobutane ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(methanesulfonamido)cyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4S/c1-12(10,11)7-5-2-4(3-5)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVKGHYQZLJVVFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1CC(C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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